N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine
Overview
Description
N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C15H11ClN4O and its molecular weight is 298.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Applications :
- A study by Lukasik et al. (2012) synthesized a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, which showed potent anti-proliferative activities in human colon and breast carcinoma cell lines. A lead compound demonstrated the ability to reduce the level of Mcl-1 anti-apoptotic protein, activate caspase 3/7, and induce cancer cell apoptosis (Lukasik et al., 2012).
Material Science and Photophysical Properties :
- Vezzu et al. (2011) reported the synthesis of a series of cyclometalating ligands, including derivatives of N-phenyl-N-(3-(pyridin-2-yl)phenyl)pyridin-2-amine. These compounds, when reacted with platinum, produced highly luminescent platinum(II) complexes, offering potential applications in material sciences (Vezzu et al., 2011).
Antimicrobial Activity :
- Sindhu et al. (2016) synthesized novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles with antimicrobial properties. The study conducted apoptosis studies on ovarian follicles of goats and tested in vitro antibacterial activity against several bacterial strains (Sindhu et al., 2016).
- Zhuravel et al. (2005) prepared novel carboxamides with significant antibacterial and antifungal activities, which could have implications for the development of new antimicrobial agents (Zhuravel et al., 2005).
Structural Characterization and Hydrogen Bonding Studies :
- Böck et al. (2021) reported the synthesis and structural characterization of compounds related to N-phenyl-N-(3-(pyridin-2-yl)phenyl)pyridin-2-amine, highlighting different protonation sites and hydrogen bonding patterns (Böck et al., 2021).
Water Purification Applications :
- Goud et al. (2015) utilized amine functionalized polymers for water purification, highlighting the potential for using such compounds in environmental applications (Goud et al., 2015).
Properties
IUPAC Name |
N-[4-(3-chloropyrazin-2-yl)oxyphenyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-15(19-10-9-18-14)21-12-6-4-11(5-7-12)20-13-3-1-2-8-17-13/h1-10H,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYLVUWDLXEWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210849 | |
Record name | N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-13-9 | |
Record name | N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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